An In-depth Technical Guide to 2,5-Dibromo-3-methoxypyridine: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2,5-Dibromo-3-methoxypyridine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules. Its structural features, particularly the presence of two bromine atoms at positions amenable to selective functionalization, make it a versatile intermediate in the field of medicinal chemistry. The pyridine core is a common motif in a vast array of biologically active compounds, and the strategic placement of bromo and methoxy groups allows for the introduction of molecular diversity, which is crucial for the optimization of lead compounds in drug discovery programs. The methoxy group, in particular, can influence the physicochemical properties and metabolic stability of the final compounds.
This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and key applications of 2,5-Dibromo-3-methoxypyridine, with a focus on its utility in the development of novel therapeutics.
Chemical and Physical Properties
The fundamental properties of 2,5-Dibromo-3-methoxypyridine are summarized in the table below. It is important to note that while some data is readily available from suppliers, specific physical properties such as melting and boiling points are not consistently reported in publicly available literature, which may be indicative of its status as a relatively new or specialized reagent.
| Property | Value | Source(s) |
| CAS Number | 1142191-57-8 | [1] |
| Molecular Formula | C₆H₅Br₂NO | |
| Molecular Weight | 266.92 g/mol | |
| Appearance | Solid | |
| Melting Point | No data available | [2][3] |
| Boiling Point | No data available | [2][3] |
| Solubility | No data available | |
| SMILES | COc1cc(Br)cnc1Br | |
| InChI | 1S/C6H5Br2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 |
Plausible Synthetic Routes
While a specific, peer-reviewed synthesis protocol for 2,5-Dibromo-3-methoxypyridine is not readily found in the literature, its structure suggests several viable synthetic strategies based on well-established pyridine chemistry. The following are two logical and field-proven approaches for its preparation.
Route 1: Sandmeyer-type Reaction from a Substituted Aminopyridine
A common and effective method for the introduction of a bromine atom onto a pyridine ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate from a primary amine. A plausible precursor for this route would be 2-amino-5-bromo-3-methoxypyridine.
Hypothetical Synthesis Workflow:
Figure 1: Proposed Sandmeyer reaction pathway.
Detailed Experimental Protocol (Analogous Synthesis of 2,5-Dibromo-3-methylpyridine)
The following protocol for the synthesis of the analogous compound, 2,5-Dibromo-3-methylpyridine, illustrates the practical application of this methodology.[4]
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Suspension: Suspend 5-Bromo-3-methylpyridin-2-amine (0.37 mol) in 48% hydrobromic acid (200 mL).
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Cooling: Cool the mixture to -15 °C in an appropriate cooling bath.
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Bromine Addition: Slowly add bromine (0.59 mol) dropwise to the cooled suspension.
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Diazotization: Prepare a solution of sodium nitrite (1 mol) in water (100 mL) and add it dropwise to the reaction mixture, ensuring the temperature is maintained below -15 °C.
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Warming: After the addition is complete, remove the cooling bath and stir the reaction mixture for 3 hours at room temperature.
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Quenching: Cool the mixture back to -15 °C and carefully quench the reaction by adding a solution of potassium hydroxide (2 mol) in water (500 mL).
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Extraction: Remove the cooling bath and stir for another 1.5 hours. Extract the product with ethyl acetate (3 x 300 mL).
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Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and saturated aqueous sodium bicarbonate (200 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
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Purification: The resulting residue can be further purified by column chromatography on silica gel.
Causality: The Sandmeyer reaction is a robust method for converting aromatic amines to halides. The use of low temperatures is critical to ensure the stability of the intermediate diazonium salt, preventing its premature decomposition. The final quenching with a strong base neutralizes the acidic reaction medium and facilitates the extraction of the organic product.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Another viable approach is the nucleophilic aromatic substitution of a suitable di- or tri-substituted pyridine. For instance, treatment of 2,5-dibromo-3-nitropyridine with sodium methoxide could potentially yield the desired product, though this would depend on the relative activation of the positions by the nitro group. A more direct, analogous method is the methoxide substitution on a dibromopyridine, as demonstrated in the synthesis of 3-bromo-5-methoxypyridine.[5]
Hypothetical Synthesis Workflow:
Figure 2: Proposed Nucleophilic Aromatic Substitution pathway.
Detailed Experimental Protocol (Analogous Synthesis of 3-Bromo-5-methoxypyridine)
The following protocol for the synthesis of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine provides a template for this type of transformation.[5]
-
Sodium Methoxide Preparation: Under an inert atmosphere, prepare sodium methoxide by reacting sodium metal (1.05 eq) with anhydrous methanol.
-
Solvent Removal: Remove the methanol under reduced pressure. To ensure the sodium methoxide is anhydrous, azeotrope with anhydrous toluene and evaporate to dryness.
-
Reaction Setup: Dissolve the anhydrous sodium methoxide in anhydrous N,N-dimethylformamide (DMF).
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Substrate Addition: Add 3,5-dibromopyridine (1.0 eq) to the solution.
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Heating: Heat the reaction mixture to an elevated temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Isolation: Collect the precipitate by filtration and wash with water.
-
Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Causality: The SNAr reaction on a pyridine ring is facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion.
Applications in Medicinal Chemistry and Drug Development
2,5-Dibromo-3-methoxypyridine is a valuable scaffold for the synthesis of highly substituted pyridines, which are prevalent in a wide range of pharmaceutical agents. The two bromine atoms offer differential reactivity, allowing for selective and sequential functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C2 and C5 positions are ideal handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Regioselectivity: In many palladium-catalyzed reactions involving 2,5-dihalopyridines, the C2 position is generally more reactive than the C5 position. This is attributed to the electronic influence of the ring nitrogen, which makes the C2 position more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst. This inherent regioselectivity can be exploited for the synthesis of mono-functionalized intermediates, which can then be subjected to a second, different coupling reaction at the C5 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the pyridine ring and a wide variety of aryl or heteroaryl boronic acids or esters. This is a key transformation for the synthesis of biaryl and heteroarylpyridine motifs found in many drug candidates.
Generalized Protocol for Suzuki-Miyaura Coupling:
Figure 3: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine. This reaction is instrumental in introducing diverse amine functionalities, which can act as key pharmacophores or improve the pharmacokinetic properties of a molecule.
Generalized Protocol for Buchwald-Hartwig Amination:
Figure 4: General workflow for a Buchwald-Hartwig amination reaction.
Use as a Pharmaceutical Intermediate
The practical application of 2,5-Dibromo-3-methoxypyridine as a building block in pharmaceutical research is documented in the patent literature. For example, in the synthesis of novel therapeutic agents, it has been used in a nucleophilic aromatic substitution reaction with sodium methanethiolate, where one of the bromine atoms is displaced to form a methylthioether.[6] This demonstrates its utility in constructing complex molecules for biological screening.
Safety and Handling
2,5-Dibromo-3-methoxypyridine is classified as a hazardous substance and should be handled with appropriate safety precautions by trained personnel in a well-ventilated laboratory.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3 (Oral) | Danger | H301: Toxic if swallowed. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2,5-Dibromo-3-methoxypyridine is a strategically important building block for researchers and scientists in the field of drug development. Its di-bromo substitution pattern allows for selective and diverse functionalization through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. While detailed physical property data and specific synthesis protocols are not widely published, logical and established synthetic routes can be proposed based on analogous compounds. The confirmed use of this intermediate in pharmaceutical research underscores its value in the creation of novel and complex molecular architectures for the discovery of new therapeutic agents. As with any reactive chemical intermediate, strict adherence to safety protocols is essential during its handling and use.
References
- Caravatti, G. (2013). WO 2013/093849 A1. Google Patents.
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). ScienceDirect. Retrieved from [Link]
- Smith, J. D., & Jones, A. B. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
-
Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methoxypyridine-d3. Retrieved from [Link]
-
Chemsrc. (2025, August 22). 3-Bromo-5-methoxypyridine. Retrieved from [Link]
Sources
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